2,8-Difluoro-5H-dibenzo[b,f]azepine
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Overview
Description
2,8-Difluoro-5H-dibenzo[b,f]azepine is a tricyclic compound with a seven-membered ring structure. It is a derivative of dibenzo[b,f]azepine, which is known for its applications in pharmaceuticals, particularly as an intermediate in the synthesis of anticonvulsant drugs . The presence of fluorine atoms at positions 2 and 8 enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
The synthesis of 2,8-Difluoro-5H-dibenzo[b,f]azepine typically involves the following steps:
Starting Materials: The synthesis begins with 2-ethynylaniline and 2-bromophenyl ethynylaniline.
Hydrohalogenation: A pseudo-intramolecular hydrohalogenation reaction is performed, which proceeds in a syn-selective manner without forming any detectable over-addition products.
N-Acetylation: The amino group is acetylated to facilitate subsequent coupling reactions.
Coupling Reactions: Arylation via Suzuki–Miyaura cross-coupling and construction of the seven-membered ring via Ullmann-type intramolecular coupling.
Chemical Reactions Analysis
2,8-Difluoro-5H-dibenzo[b,f]azepine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Oxidation and Reduction:
Coupling Reactions: As mentioned earlier, it can undergo Suzuki–Miyaura cross-coupling and Ullmann-type intramolecular coupling.
Scientific Research Applications
2,8-Difluoro-5H-dibenzo[b,f]azepine has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of anticonvulsant drugs and other CNS-active drugs.
Chemical Research: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methods.
Material Science: It can be used in the synthesis of novel polyamides and other materials with specific properties.
Mechanism of Action
its structural similarity to other dibenzo[b,f]azepine derivatives suggests that it may interact with molecular targets in the central nervous system, similar to how carbamazepine and other related compounds function . These interactions often involve modulation of ion channels and neurotransmitter receptors.
Comparison with Similar Compounds
2,8-Difluoro-5H-dibenzo[b,f]azepine can be compared with other similar compounds such as:
Carbamazepine: An anticonvulsant drug with a similar tricyclic structure but without fluorine atoms.
Oxcarbazepine: Another anticonvulsant with a similar structure but with an additional oxygen atom.
10-Methoxy-5H-dibenzo[b,f]azepine: A derivative with a methoxy group instead of fluorine atoms.
Properties
Molecular Formula |
C14H9F2N |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
3,8-difluoro-11H-benzo[b][1]benzazepine |
InChI |
InChI=1S/C14H9F2N/c15-11-3-5-13-9(7-11)1-2-10-8-12(16)4-6-14(10)17-13/h1-8,17H |
InChI Key |
YEKMDJRJDNWVSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC3=C(N2)C=CC(=C3)F)C=C1F |
Origin of Product |
United States |
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